2-[5-(phenoxymethyl)-1,2,4-oxadiazol-3-yl]ethan-1-amine hydrochloride
Description
2-[5-(Phenoxymethyl)-1,2,4-oxadiazol-3-yl]ethan-1-amine hydrochloride is a synthetic small molecule featuring a 1,2,4-oxadiazole core substituted with a phenoxymethyl group at position 5 and an ethylamine side chain at position 2. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmacological studies.
Properties
IUPAC Name |
2-[5-(phenoxymethyl)-1,2,4-oxadiazol-3-yl]ethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2.ClH/c12-7-6-10-13-11(16-14-10)8-15-9-4-2-1-3-5-9;/h1-5H,6-8,12H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEGKPFVVNOPBEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC2=NC(=NO2)CCN.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes for 1,2,4-Oxadiazole Core Formation
The 1,2,4-oxadiazole ring serves as the scaffold for this compound. Two primary methods dominate its synthesis:
Cyclization of Hydrazides and Carboxylic Acid Derivatives
This method involves reacting a hydrazide with a carboxylic acid derivative under dehydrating conditions. For the target compound, phenoxyacetic hydrazide (derived from phenoxyacetic acid) reacts with a β-alanine-derived nitrile or amidine. Phosphorus oxychloride (POCl₃) is commonly used as a cyclizing agent, facilitating intramolecular dehydration at 50–80°C.
Example Protocol
[3+2] Cycloaddition of Nitrile Oxides and Amidines
Nitrile oxides (generated in situ from hydroxamic acids) undergo cycloaddition with amidines to form 1,2,4-oxadiazoles. For this compound, phenoxymethyl hydroxamic acid reacts with N-ethylamidine in the presence of a base (e.g., triethylamine).
Key Conditions
Table 1: Comparison of Oxadiazole Core Synthesis Methods
| Method | Reagents | Temperature | Yield (%) | Key Advantage |
|---|---|---|---|---|
| Hydrazide Cyclization | POCl₃, Phenoxyacetic acid hydrazide | 60°C | 65–70 | Scalability |
| [3+2] Cycloaddition | Triethylamine, Hydroxamic acid | 25–40°C | 60–75 | Mild conditions |
Hydrochloride Salt Formation
The free base is converted to its hydrochloride salt to enhance solubility and stability:
- Acid Treatment : The amine is stirred with hydrochloric acid (1–2 M) in ethanol or diethyl ether.
- Precipitation : The hydrochloride salt precipitates upon cooling, yielding a crystalline solid.
Critical Parameters
Optimization and Scalability Considerations
Reaction Time and Temperature
Catalytic Enhancements
- Lewis acids : ZnCl₂ (5 mol%) accelerates cyclization by 30%.
- Flow chemistry : Continuous reactors reduce POCl₃ usage by 40% while maintaining 85% yield.
Table 2: Scalability Benchmarks
| Parameter | Batch Process | Flow Process |
|---|---|---|
| POCl₃ Consumption | 3.0 equivalents | 1.8 equivalents |
| Cycle Time | 8 hours | 2 hours |
| Yield | 68% | 85% |
Green Chemistry Approaches
Solvent-Free Mechanochemical Synthesis
Grinding phenoxyacetic hydrazide with β-alanine nitrile using a ball mill (400 rpm, 2 hours) achieves 70% yield without POCl₃.
Microwave-Assisted Cyclization
Microwave irradiation (300 W, 100°C, 20 minutes) reduces reaction time by 80% compared to conventional heating.
Table 3: Traditional vs. Green Methods
| Method | Yield (%) | Time | Environmental Impact |
|---|---|---|---|
| Conventional POCl₃ | 68 | 6 hours | High |
| Microwave + Solvent-free | 72 | 20 minutes | Low |
Comparative Analysis of Synthetic Methods
Chemical Reactions Analysis
Types of Reactions
2-[5-(phenoxymethyl)-1,2,4-oxadiazol-3-yl]ethan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce amines or alcohols.
Scientific Research Applications
2-[5-(phenoxymethyl)-1,2,4-oxadiazol-3-yl]ethan-1-amine hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical agent due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[5-(phenoxymethyl)-1,2,4-oxadiazol-3-yl]ethan-1-amine hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The 1,2,4-oxadiazole scaffold is versatile, with substituents at positions 3 and 5 significantly influencing physicochemical and biological properties. Key analogs include:
Key Observations :
- Phenoxymethyl vs.
- Heteroaryl Substituents : Pyridinyl () and benzoxazolyl () groups improve water solubility and enable π-π stacking interactions, critical for receptor-ligand binding .
- Alkyl vs. Aryl: tert-Butyl () increases lipophilicity, favoring blood-brain barrier penetration, whereas aryl groups like phenoxymethyl may optimize target engagement in peripheral tissues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
